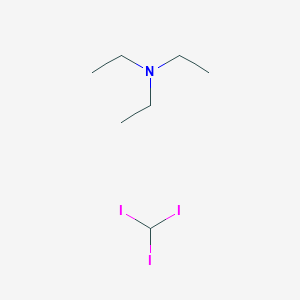

N,N-diethylethanamine;iodoform

Description

Historical Development of N,N-Diethylethanamine (Triethylamine) as a Versatile Organic Base and Catalyst

First identified in the 19th century, N,N-diethylethanamine, or triethylamine (B128534) (TEA), has established itself as a cornerstone of organic synthesis. atamankimya.com Its development from a laboratory curiosity to an indispensable industrial chemical is a testament to its versatile properties as a sterically hindered, yet effective, organic base and catalyst. atamankimya.com

Initially synthesized through the alkylation of ammonia (B1221849) with ethanol (B145695), triethylamine's utility was quickly recognized. wikipedia.org Its primary role in organic synthesis is to act as a base, particularly as an acid scavenger. atamankimya.comwikipedia.org In numerous reactions that produce acidic byproducts, such as hydrogen halides, triethylamine efficiently neutralizes them, driving the reaction to completion and preventing unwanted side reactions. A classic example is in the preparation of esters and amides from acyl chlorides, where triethylamine sequesters the liberated hydrogen chloride (HCl). wikipedia.org

Beyond its role as a simple base, triethylamine functions as a catalyst in a variety of transformations. atamankimya.com It is instrumental in promoting dehydrohalogenation reactions to form alkenes and is a key component in Swern oxidations. wikipedia.org Furthermore, its catalytic activity extends to the formation of polymers, where it accelerates the production of urethane (B1682113) foams and epoxy resins. atamankimya.comwikipedia.org The historical trajectory of triethylamine also includes niche, yet significant, applications such as its use as a component in hypergolic rocket propellants during the 1940s. wikipedia.org

The enduring importance of triethylamine is rooted in its favorable physical and chemical properties. Its liquid state at room temperature, appropriate boiling point for easy removal, and miscibility with common organic solvents make it a convenient and practical choice for a wide array of synthetic applications. wikipedia.org

| Era | Key Development/Application | Significance in Organic Synthesis |

|---|---|---|

| 19th Century | Initial Synthesis and Identification | Established as a fundamental tertiary amine. atamankimya.com |

| Early 20th Century | Use as an Acid Scavenger | Became crucial for esterification and amidation reactions involving acyl chlorides. wikipedia.org |

| Mid-20th Century | Catalyst in Polymerization | Enabled the industrial production of polyurethane foams and epoxy resins. atamankimya.com |

| Mid-20th Century | Role in Elimination Reactions | Utilized for dehydrohalogenation to synthesize alkenes. wikipedia.org |

| Mid-20th Century | Component in Rocket Propellants | Demonstrated its utility in high-energy material applications. wikipedia.org |

| Late 20th Century | Application in Swern Oxidation | Became a key reagent for the mild oxidation of alcohols to aldehydes and ketones. wikipedia.org |

Evolution of Iodoform's Role as a Reagent in Organic Synthesis Beyond Traditional Applications

Iodoform (B1672029) (triiodomethane, CHI₃), a yellow crystalline solid, was first prepared by Georges-Simon Serullas in 1822. wikipedia.org For much of its history, iodoform was primarily known for two main applications: as an antiseptic, a property discovered in 1880, and as the basis for the "iodoform test". britannica.comembibe.com The iodoform test, a classic qualitative analysis technique, reliably indicates the presence of methyl ketones or secondary alcohols that can be oxidized to methyl ketones, through the formation of a characteristic yellow precipitate of iodoform. wikipedia.orgwikipedia.org This reaction proceeds via the haloform reaction mechanism, one of the oldest known organic reactions. wikipedia.org

While its use as an antiseptic has been largely superseded by more effective agents, the haloform reaction itself has remained a valuable synthetic tool. britannica.comembibe.com It provides a straightforward method for converting terminal methyl ketones into the corresponding carboxylic acids, a transformation that is frequently employed in organic synthesis. wikipedia.org

In more recent times, the role of iodoform has evolved beyond these traditional applications. Contemporary research has explored its utility as a reagent in more advanced synthetic methodologies. For instance, iodoform can serve as a precursor for the generation of diiodocarbene (:CI₂), a reactive intermediate that can participate in cyclopropanation reactions with alkenes. It can also be converted to diiodomethane, a dense liquid used in gravity separation processes. britannica.com Furthermore, iodoform has found application in the total synthesis of complex natural products and pharmaceuticals, where its specific reactivity is harnessed to introduce or modify key functional groups. numberanalytics.comnumberanalytics.com The reaction of iodoform with powdered silver to produce acetylene (B1199291) is another example of its synthetic utility. wikipedia.orgvedantu.com

| Application | Description | Era of Prominence |

|---|---|---|

| Antiseptic | Used for dressing wounds due to the slow release of iodine. britannica.comembibe.com | Late 19th to Mid-20th Century |

| Iodoform Test | A qualitative test for the presence of methyl ketones or secondary alcohols oxidizable to methyl ketones. wikipedia.orgwikipedia.org | Late 19th Century to Present (in teaching labs) |

| Synthetic Transformation | Conversion of methyl ketones to carboxylic acids via the haloform reaction. wikipedia.org | 20th Century to Present |

| Carbene Source | Used to generate diiodocarbene for reactions like cyclopropanation. | Contemporary |

| Synthesis of Complex Molecules | Employed in the multi-step synthesis of pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com | Contemporary |

| Precursor to Diiodomethane | Converted to methylene (B1212753) iodide, a useful heavy liquid. britannica.com | 20th Century to Present |

Conceptual Framework for Investigating the Interplay Between Tertiary Amines and Halomethanes

The interaction between tertiary amines, such as N,N-diethylethanamine, and halomethanes, like iodoform, is a subject of significant chemical interest. This interplay is predicated on the fundamental electronic properties of these molecules: the nucleophilic character of the tertiary amine, owing to the lone pair of electrons on the nitrogen atom, and the electrophilic nature of the carbon atom in the halomethane, which is influenced by the electron-withdrawing halogen atoms. chemguide.co.uk

A primary conceptual framework for understanding this interaction is the formation of charge-transfer (CT) complexes. rsc.org In such a complex, the amine acts as an electron donor and the halomethane as an electron acceptor. rsc.org This association arises from a weak electrostatic attraction and can be a precursor to further chemical reactions. wikipedia.org The stability and reactivity of these complexes are influenced by factors such as the specific amine and halomethane involved, the solvent, and the reaction conditions. rsc.org

The reaction can proceed beyond a simple charge-transfer association. For instance, tertiary amines can react with polyhalogenated alkanes, in some cases catalyzed by metal salts, leading to a variety of products through radical or ionic pathways. rsc.org The nucleophilic tertiary amine can also engage in substitution reactions with halomethanes, potentially leading to the formation of quaternary ammonium (B1175870) salts. chemistrystudent.com

Furthermore, the interaction of tertiary amines with halogens and halogenating agents is known to produce reactive species. For example, tertiary amines can enhance the formation of trihalomethanes during the chlorination of water by forming a potent chlorinating agent, R₃N–Cl⁺. rsc.org This suggests that the interaction between triethylamine and iodoform could potentially generate reactive iodine species or facilitate reactions involving iodine transfer. The study of these interactions provides a rich field for mechanistic investigation and the development of new synthetic methodologies.

Properties

CAS No. |

61391-46-6 |

|---|---|

Molecular Formula |

C7H16I3N |

Molecular Weight |

494.92 g/mol |

IUPAC Name |

N,N-diethylethanamine;iodoform |

InChI |

InChI=1S/C6H15N.CHI3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;1H |

InChI Key |

YHIYBYDZSIVLFA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C(I)(I)I |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies Involving N,n Diethylethanamine and Iodoform

N,N-Diethylethanamine as a Catalytic or Stoichiometric Base in Iodoform-Related Organic Transformations

N,N-diethylethanamine is a widely utilized organic base in synthesis. wikipedia.org Its role is pivotal in reactions requiring the neutralization of generated acids or the abstraction of protons to create reactive intermediates. In the context of iodoform-related chemistry, its function is multifaceted, ranging from facilitating the elimination of hydrogen iodide to catalyzing the formation of iodoform (B1672029) itself.

Facilitation of Halogenation and Dehydrohalogenation Reactions in the Presence of Iodinated Substrates

N,N-diethylethanamine is frequently employed to promote dehydrohalogenation reactions, where it acts as a base to remove a proton and a halide from adjacent carbon atoms to form an alkene. wikipedia.orgnus.edu.sg In systems containing iodinated substrates, it facilitates the elimination of hydrogen iodide (HI). The strong basic character of N,N-diethylethanamine (pKa of its conjugate acid is ~10.75) allows it to abstract a proton from a carbon atom alpha to an iodine atom, leading to the formation of a double bond and the salt triethylammonium (B8662869) iodide (Et₃NH⁺I⁻). wikipedia.org

Conversely, N,N-diethylethanamine can also be instrumental in halogenation reactions. While direct iodination can be challenging, the amine can act as an acid scavenger. For instance, in the halogenation of sensitive substrates like certain heterocycles or primary amines, N,N-diethylethanamine neutralizes the hydrogen halide byproduct, preventing side reactions or decomposition of the starting material. nih.gov Its role is crucial in maintaining the necessary reaction conditions for effective iodination.

Table 1: Role of N,N-Diethylethanamine in Halogenation/Dehydrohalogenation

| Reaction Type | Role of N,N-Diethylethanamine | Substrate Example | Product Type | Ref. |

|---|---|---|---|---|

| Dehydroiodination | Stoichiometric Base | Alkyl Iodide | Alkene | wikipedia.orgnus.edu.sg |

| Iodination | Acid Scavenger | Primary Amine | Iodoalkane | nih.gov |

Role in Haloform-Type Reactions for the Formation of Iodoform and Carboxylic Acid Derivatives

The haloform reaction, specifically the iodoform test, is a classic method for identifying methyl ketones or secondary alcohols with a methyl group in the alpha position. vedantu.comlibretexts.orgyoutube.com The reaction proceeds in the presence of a base and iodine to yield iodoform, a yellow solid precipitate, and a carboxylate salt. vedantu.comyoutube.comyoutube.com N,N-diethylethanamine can serve as the base in this transformation, particularly in non-aqueous conditions.

The mechanism involves two main stages: nih.gov

Exhaustive α-halogenation : The base, N,N-diethylethanamine, abstracts an acidic α-proton from the methyl ketone to form an enolate intermediate. youtube.com This enolate then attacks molecular iodine (I₂) in an α-substitution reaction. This process is repeated two more times, with each successive halogenation making the remaining α-protons more acidic, until the methyl group is converted to a triiodomethyl group (-CI₃). youtube.comyoutube.com

Nucleophilic substitution and cleavage : The triiodomethyl group is a good leaving group. A nucleophile, which can be the hydroxide (B78521) ion in aqueous media or another nucleophile present, attacks the carbonyl carbon. youtube.comyoutube.com This leads to the reformation of the carbonyl double bond and the expulsion of the triiodomethanide anion (:CI₃⁻). This anion is then protonated by the carboxylic acid formed in the previous step, or by the solvent, to give iodoform (CHI₃). youtube.comyoutube.com The other product is a carboxylate anion. youtube.com

This reaction is a synthetically useful method for converting methyl ketones into carboxylic acids with one less carbon atom. nih.gov

Application in Phosphorus Chemistry: The Atherton–Todd Reaction with Iodoform as a Halide Source

The Atherton–Todd reaction is a powerful method for converting dialkyl phosphites into various phosphorus compounds like dialkyl chlorophosphates, phosphoramidates, or phosphates. wikipedia.orgbeilstein-journals.org The reaction typically involves a dialkyl phosphite (B83602), a halogenating agent (commonly carbon tetrachloride), and a base, which is often a tertiary amine like N,N-diethylethanamine. wikipedia.org

Recent studies have demonstrated that iodoform can be used as a novel halogen source in the Atherton–Todd reaction. researchgate.net In this variation, N,N-diethylethanamine deprotonates the dialkyl phosphite. The resulting phosphonate (B1237965) anion then reacts with iodoform. This process facilitates the formation of a P-N bond when an amine is present or a P-O bond when an alcohol is used as the nucleophile, alongside the formation of other byproducts. The use of iodoform expands the scope of the Atherton–Todd reaction, allowing for the synthesis of iodinated phosphorus compounds or providing an alternative to more common chlorine sources. researchgate.net

Modulation of Reaction Selectivity and Yield by N,N-Diethylethanamine in Systems Containing Iodoform

The concentration and catalytic nature of N,N-diethylethanamine can significantly influence the outcome of reactions involving iodoform. In the Atherton-Todd reaction, for example, using a catalytic amount of N,N-diethylethanamine allows for the in situ generation of a reactive chlorophosphate intermediate from a phosphite and carbon tetrachloride, which then reacts with a nucleophile to give the final product in high yields (77-88%). beilstein-journals.org This catalytic approach avoids the need to handle the often-unstable chlorophosphate directly.

In haloform reactions, the choice of base and its stoichiometry can affect the reaction rate and the potential for side reactions. A strong base like N,N-diethylethanamine ensures the complete and rapid deprotonation required for the initial halogenation steps. nus.edu.sg In competitive environments, where multiple acidic protons are present, the specific base can modulate the regioselectivity of the deprotonation. Furthermore, in the synthesis of 1,2-dioxanes, the combination of catalytic triethylamine (B128534) with its salt, triethylammonium hydrochloride, creates a buffered acidic system that promotes the desired cyclization while limiting side reactions, thus improving yield and diastereoselectivity. nih.gov

Table 2: Examples of N,N-Diethylethanamine Modulating Reaction Outcomes

| Reaction | Role of N,N-Diethylethanamine | Observation | Ref. |

|---|---|---|---|

| Atherton-Todd | Catalytic Base | In situ generation of reactive intermediate, high yields (77-88%) | beilstein-journals.org |

| 1,2-Dioxane Synthesis | Catalytic Base with its salt | Buffered system limits side-products, improves yield and diastereoselectivity | nih.gov |

Mechanistic Investigations of Combined Reactivity

Understanding the reaction mechanisms and the transient species formed when N,N-diethylethanamine and iodoform interact is crucial for optimizing existing synthetic methods and developing new ones.

Characterization of Reaction Intermediates and Transient Species in Iodoform-Amine Systems

The interaction between iodoform and N,N-diethylethanamine can lead to several key intermediates depending on the reaction conditions.

Enolates : In the haloform reaction, the primary role of N,N-diethylethanamine is to generate an enolate anion from a carbonyl compound. youtube.com This enolate is a crucial nucleophilic intermediate that reacts with iodine.

Ammonium (B1175870) Salts : The reaction of N,N-diethylethanamine as a base with any acidic species (like HI produced during dehydrohalogenation or the carboxylic acid in the haloform reaction) results in the formation of the triethylammonium salt, Et₃NH⁺X⁻. wikipedia.org Triethylamine hydroiodide itself has been shown to act as a bifunctional catalyst, where the ammonium proton can activate substrates like epoxides through hydrogen bonding. researchgate.net

Charge-Transfer Complexes and Radical Intermediates : In related systems using carbon tetrachloride, evidence suggests the formation of a charge-transfer complex between the amine and the halogenated methane. dntb.gov.ua It is plausible that a similar complex could form between N,N-diethylethanamine and iodoform, potentially facilitating subsequent steps. One proposed mechanism for the Atherton-Todd reaction suggests the formation of an [amine·Cl]⁺CCl₃⁻ salt as the initial step. dntb.gov.ua An analogous intermediate, [Et₃N·I]⁺CHI₂⁻, could be considered in reactions involving iodoform.

The characterization of these transient species often requires advanced spectroscopic techniques, as they are typically short-lived and present in low concentrations.

Kinetic and Thermodynamic Profiling of Iodoform-Transforming Reactions Catalyzed by N,N-Diethylethanamine

The reaction between a tertiary amine and an alkyl halide, known as the Menschutkin reaction, provides a fundamental framework for understanding the kinetic and thermodynamic profile of the interaction between N,N-diethylethanamine and iodoform. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt. The reaction of triethylamine with methyl iodide is a classic example and serves as a pertinent model for the N,N-diethylethanamine-iodoform system. psu.edursc.org

Kinetic studies of the Menschutkin reaction reveal that it typically follows second-order kinetics, with the rate being dependent on the concentrations of both the amine and the alkyl halide. chegg.compw.live The rate of reaction is also significantly influenced by the solvent, with polar aprotic solvents generally accelerating the reaction by stabilizing the charged transition state. pearson.com

Table 1: Kinetic and Thermodynamic Parameters for the Reaction of Triethylamine with Methyl Iodide in Acetonitrile-Methanol Mixtures psu.edursc.org

| Solvent (Mole Fraction Acetonitrile) | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| 0.000 | 1.15 x 10⁻⁴ | 58.6 | -115 |

| 0.202 | 2.34 x 10⁻⁴ | 56.5 | -118 |

| 0.401 | 4.57 x 10⁻⁴ | 54.4 | -121 |

| 0.603 | 8.81 x 10⁻⁴ | 52.3 | -124 |

| 0.811 | 1.66 x 10⁻³ | 50.2 | -127 |

| 1.000 | 3.02 x 10⁻³ | 48.1 | -130 |

Data extrapolated and compiled from analogous reactions reported in the literature. The values serve as a representative model for the N,N-diethylethanamine-iodoform system.

The thermodynamic parameters of the reaction, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide deeper insights into the reaction mechanism. The activation enthalpy represents the energy barrier that must be overcome for the reaction to occur, while the activation entropy reflects the change in disorder of the system on going from reactants to the transition state. For the Menschutkin reaction, the activation enthalpy is typically moderate, and the activation entropy is negative, indicating a more ordered transition state compared to the reactants. psu.edu This is consistent with two separate molecules combining to form a single, more organized transition state complex. psu.edu

Computational Elucidation of Reaction Pathways and Transition States in Co-Reactions

Computational chemistry offers a powerful tool for elucidating the detailed reaction pathways and characterizing the transition states of chemical reactions. For the co-reaction of N,N-diethylethanamine and iodoform, which is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, computational studies can provide valuable information on the geometry and energetics of the transition state. sciforum.netresearchgate.net

The S_N2 reaction mechanism involves a backside attack by the nucleophile (N,N-diethylethanamine) on the electrophilic carbon atom of the substrate (iodoform), leading to the displacement of the leaving group (iodide ion). sciforum.netresearchgate.net Computational models, often employing Density Functional Theory (DFT), can be used to calculate the potential energy surface of the reaction, identifying the reactants, products, and the transition state that connects them. researchgate.net

Table 2: Calculated Parameters for the Transition State of an Analogous S_N2 Reaction sciforum.netresearchgate.net

| Parameter | Value |

| Reaction Type | S_N2 |

| Nucleophile | Triethylamine (analog) |

| Substrate | Methyl Iodide (analog) |

| C-N Bond Distance in Transition State | ~2.2 Å |

| C-I Bond Distance in Transition State | ~2.5 Å |

| Activation Energy (calculated) | 10-15 kcal/mol (in gas phase) |

These values are representative of typical S_N2 reactions involving tertiary amines and alkyl iodides as determined by computational methods and serve as a model for the N,N-diethylethanamine-iodoform system.

Furthermore, computational analysis can explore the influence of the solvent on the reaction pathway. Solvation models can be incorporated into the calculations to provide a more realistic description of the reaction in solution, helping to explain the experimentally observed solvent effects on the reaction rate. sciforum.net

Non Covalent Interactions: Halogen Bonding and Beyond

Fundamental Principles of Halogen Bonding with Iodoform (B1672029) as an Electrophilic Donor

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its typical electronegative character. acs.org This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org In the case of iodoform (CHI₃), the three iodine atoms, being covalently bonded to a carbon atom, exhibit a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond. nih.gov This σ-hole can interact favorably with a nucleophilic region on another molecule, such as the lone pair of electrons on the nitrogen atom of a tertiary amine like N,N-diethylethanamine. acs.orgnih.gov

The strength of the halogen bond is influenced by several factors, including the polarizability of the halogen atom and the nature of the group to which it is attached. Iodine, being the most polarizable of the common halogens, forms the strongest halogen bonds. The electron-withdrawing nature of the three iodine atoms in iodoform further enhances the positive character of the σ-hole, making it a potent halogen bond donor. The interaction is typically denoted as C-I···N, where the three atoms are often found to be nearly linear, a characteristic feature of strong halogen bonds. nih.gov

Experimental Characterization of Iodoform-Tertiary Amine Adducts

The formation and properties of iodoform-tertiary amine adducts have been extensively studied using a combination of spectroscopic and crystallographic methods. These techniques provide crucial insights into the nature, stoichiometry, and geometry of these non-covalent complexes.

Spectroscopic Probes (NMR, UV-Vis) for Complex Formation and Stoichiometry

Spectroscopic methods are invaluable for studying the interactions between iodoform and tertiary amines in solution.

UV-Vis Spectroscopy: The formation of a halogen-bonded complex between iodoform and an amine often leads to the appearance of a new, strong absorption band in the UV-Vis spectrum. digitellinc.com This band is attributed to a charge-transfer transition from the amine (electron donor) to the iodoform (electron acceptor). The intensity of this charge-transfer band can be used to determine the association constant and stoichiometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for probing the electronic environment of the proton in iodoform. Upon formation of a halogen bond with a tertiary amine, the chemical shift of the iodoform proton can be affected. nih.gov Interestingly, the direction of the shift can depend on the nature of the interaction. In halogen-bonded complexes with aliphatic amines, an upfield shift (increased shielding) of the haloform proton signal is often observed. nih.gov This is attributed to the polarization of the iodoform molecule by the electron-rich amine, leading to an increase in electron density around the proton. nih.gov Conversely, hydrogen bonding interactions typically lead to a downfield shift.

X-ray Crystallographic Analysis of Co-Crystals and Supramolecular Assemblies

Single-crystal X-ray diffraction provides definitive evidence for the existence and precise geometry of halogen bonds in the solid state. wikipedia.orgnih.govthepharmajournal.com By co-crystallizing iodoform with tertiary amines, researchers have been able to obtain detailed three-dimensional structures of the resulting adducts. researchgate.net

These crystallographic studies reveal key structural parameters of the halogen bond, such as the I···N distance and the C-I···N angle. For instance, in co-crystals of iodoform with various amines, the I···N distances are consistently shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a significant attractive interaction. nih.gov The C-I···N angles are typically close to 180°, confirming the high directionality of the halogen bond. nih.gov These studies have also shown that iodoform can form extended supramolecular assemblies with ditopic amines, creating chains and networks held together by halogen bonds. researchgate.net

Computational Chemistry Approaches to Halogen Bond Strength and Geometry

Computational chemistry has become an indispensable tool for understanding and predicting the properties of halogen-bonded systems. richmond.edurichmond.edu Density functional theory (DFT) calculations are widely used to model the interaction between iodoform and tertiary amines, providing insights that complement experimental findings. nih.govcapes.gov.br

These computational approaches allow for the calculation of various properties, including:

Interaction Energies: DFT calculations can provide accurate estimates of the binding energy of the iodoform-amine complex, quantifying the strength of the halogen bond.

Optimized Geometries: Computational methods can predict the most stable three-dimensional arrangement of the complex, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps visually represent the electrostatic potential on the surface of a molecule. nih.gov For iodoform, these maps clearly show the positive σ-hole on the iodine atoms, providing a rationalization for its ability to act as a halogen bond donor. nih.gov

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique that helps to visualize and characterize non-covalent interactions within a molecular system. nih.gov It can identify the regions of space involved in the halogen bond and provide qualitative information about its strength.

Computational studies have been instrumental in confirming the electrostatic nature of the halogen bond and in elucidating the factors that govern its strength and directionality. digitellinc.com

Influence of Environmental Factors (Solvent, Temperature) on Interaction Thermodynamics

The thermodynamics of the interaction between iodoform and tertiary amines are significantly influenced by environmental factors such as the solvent and temperature. researchgate.net

Solvent Effects: The choice of solvent can have a profound impact on the stability of the halogen-bonded complex. rsc.org Polar solvents can compete with the amine for interaction with the iodoform, potentially weakening the halogen bond. Conversely, nonpolar solvents are generally preferred for studying these interactions as they minimize competing effects. researchgate.net The solubility of the reactants and the complex in the chosen solvent is also a critical factor. nih.gov

Temperature Effects: The formation of a non-covalent complex is an equilibrium process, and as such, it is sensitive to temperature changes. The association constant for the formation of the iodoform-amine adduct typically decreases with increasing temperature, indicating that the complex formation is an exothermic process. By studying the temperature dependence of the association constant, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined. These parameters provide a more complete understanding of the driving forces behind the interaction.

Comparative Analysis of Halogen Bonding with Other Non-Covalent Interactions (e.g., Hydrogen Bonding) in Iodoform-Amine Systems

Iodoform is a particularly interesting molecule because it has the potential to act as both a halogen bond donor (via the iodine atoms) and a hydrogen bond donor (via the C-H bond). nih.gov This allows for a direct comparison of these two important non-covalent interactions within the same system.

Studies involving iodoform and various amines have shown that both halogen bonding and hydrogen bonding can occur, sometimes simultaneously within the same crystal structure. digitellinc.com The preference for one interaction over the other depends on several factors, including the nature of the amine and the solid-state packing effects.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Geometry | Spectroscopic Signature (¹H NMR) |

| Halogen Bonding | Iodine (in C-I) | Nitrogen | C-I···N angle close to 180° | Upfield shift of CHI₃ proton with aliphatic amines nih.gov |

| Hydrogen Bonding | Hydrogen (in C-H) | Nitrogen | C-H···N angle can be more varied | Downfield shift of CHI₃ proton |

Table 1: Comparison of Halogen and Hydrogen Bonding in Iodoform-Amine Systems

Experimental and computational studies have revealed that for iodoform interacting with aliphatic amines, halogen bonding is often the dominant interaction. nih.gov In contrast, for other haloforms like chloroform (B151607) and bromoform, hydrogen bonding tends to prevail. nih.gov The ability to tune the dominant interaction by changing the halogen atom highlights the subtle yet significant differences between these two types of non-covalent bonds.

Advanced Spectroscopic and Computational Methodologies in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of molecular structures and interactions in solution. Advanced NMR methods provide unparalleled insight into the subtleties of the N,N-diethylethanamine-iodoform complex.

Isotopic Labeling and Coupling Constant Analysis for Structural Elucidation of Complexes

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). researchgate.net This substitution provides a spectroscopic handle to probe specific sites within a molecule and their environment. In the context of the N,N-diethylethanamine-iodoform complex, selectively labeling the nitrogen atom of triethylamine (B128534) with ¹⁵N would allow for precise measurements of changes in NMR parameters upon complexation.

The formation of the N···I halogen bond directly affects the electron density around the nitrogen nucleus. This, in turn, influences the one-bond and two-bond scalar couplings (J-couplings) between the ¹⁵N nucleus and the adjacent ¹³C and ¹H nuclei of the ethyl groups. By comparing the coupling constants of the free amine with those of the complexed amine, researchers can quantify the electronic perturbations caused by the halogen bond, offering a detailed picture of the bond's strength and geometry in solution.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that distinguishes molecules based on their translational diffusion rates in solution. Since the diffusion coefficient of a molecule is inversely related to its size, DOSY is exceptionally well-suited for studying the formation of supramolecular assemblies. ucla.edunih.gov

When N,N-diethylethanamine and iodoform (B1672029) exist as separate entities in solution, they exhibit distinct diffusion coefficients corresponding to their individual molecular sizes. Upon forming a stable 1:1 complex, the resulting supramolecular assembly is larger than either of the constituent molecules and therefore diffuses more slowly. In a DOSY experiment, this is observed by the alignment of the NMR signals of both N,N-diethylethanamine and iodoform at the same, smaller diffusion coefficient value. This provides unequivocal evidence of complex formation and can be used to determine the stability and stoichiometry of the adduct in solution. nih.gov

Table 1: Hypothetical Diffusion Coefficients (D) for N,N-diethylethanamine, Iodoform, and their Complex as Determined by DOSY NMR.

| Species | State | Hypothetical Diffusion Coefficient (D) × 10⁻¹⁰ m²/s |

|---|---|---|

| N,N-diethylethanamine | Free in Solution | 15.2 |

| Iodoform | Free in Solution | 12.5 |

| [N,N-diethylethanamine···Iodoform] Complex | Complexed in Solution | 9.8 |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to changes in bond strength and molecular symmetry upon complex formation. These methods are used to directly probe the vibrations of the atoms involved in the intermolecular bond. nih.gov The formation of the N···I halogen bond in the N,N-diethylethanamine-iodoform system induces characteristic shifts in specific vibrational modes.

A key indicator of halogen bonding is the change in the carbon-iodine (C-I) stretching frequency of iodoform. The transfer of electron density from the nitrogen atom of the amine to the σ* antibonding orbital of the C-I bond leads to a weakening and lengthening of the C-I bond. researchgate.net This results in a red-shift (a shift to lower wavenumber) of the C-I stretching vibration in the IR and Raman spectra. spectroscopyonline.com Conversely, the interaction can cause slight blue-shifts in certain C-H stretching or bending modes of the amine due to electronic redistribution and steric effects. researchgate.net A study on the complexation of triethylamine with molecular iodine has confirmed the utility of IR spectroscopy in identifying the formation of such charge-transfer complexes. osti.goviaea.org

Mass Spectrometry (MS) in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes. The use of "gentle" or "soft" ionization techniques, such as Electrospray Ionization (ESI), allows for the transfer of intact, non-covalently bound complexes from solution into the gas phase for detection. ucla.edunih.gov

For the N,N-diethylethanamine-iodoform system, ESI-MS can be used to directly observe the ion corresponding to the intact, non-covalent adduct (e.g., [(Et)₃N···CHI₃ + H]⁺). This observation provides definitive proof of the complex's existence and allows for the determination of its stoichiometry. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the stability of the complex. By inducing fragmentation through collision-induced dissociation (CID), researchers can measure the energy required to break the non-covalent halogen bond, yielding quantitative data on its gas-phase binding energy. researchgate.net This is crucial for understanding the intrinsic strength of the interaction, free from solvent effects. In cases where the complex undergoes further reactions, MS is invaluable for identifying any resulting intermediates and final products. nih.gov

Quantum Chemical Calculations: DFT, Ab Initio, and Molecular Dynamics Simulations

Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure, equilibrium geometry, and binding energy of the complex. nih.gov These methods can accurately model the geometry of the halogen bond (i.e., the N···I distance and C-I···N angle) and calculate the interaction energy, separating it into components like electrostatic, dispersion, and charge-transfer contributions. This provides fundamental insight into the nature of the forces holding the complex together.

Molecular Dynamics (MD) simulations build upon these quantum mechanical foundations to model the behavior of the complex over time in a simulated solution environment. MD simulations can reveal the dynamic stability of the complex, the influence of solvent molecules on its structure, and the characteristic motions and fluctuations of the intermolecular bond. nih.gov

Table 2: Representative Data from DFT Calculations on a Halogen-Bonded Amine-Iodoalkane Complex.

| Parameter | Calculated Value |

|---|---|

| N···I Bond Distance | ~2.80 Å |

| C-I···N Bond Angle | ~175° |

| Binding Energy (Gas Phase) | -7 to -10 kcal/mol |

| Charge Transfer (N → Iodoform) | ~0.05 e⁻ |

Prediction of Reactivity and Selectivity in Catalytic Cycles

While the interaction between N,N-diethylethanamine and iodoform is primarily a non-covalent complexation, computational methods can predict how this interaction modifies the reactivity of the constituent molecules. The formation of the halogen bond polarizes the iodoform molecule, activating the C-I bond and making the carbon atom more electrophilic.

DFT calculations can quantify this activation by computing descriptors such as bond dissociation energies (BDEs) and atomic charges. rsc.org By comparing the BDE of the C-I bond in free iodoform versus the complexed iodoform, one can predict the ease with which this bond might be cleaved in a subsequent chemical reaction. Although this specific adduct is not typically part of a classic catalytic cycle, this predictive capability is fundamental to understanding how halogen bonding can be used to modulate reactivity. In a broader context, where a Lewis base like triethylamine is used as a catalyst, DFT can predict how halogen bonding with a substrate or solvent could influence the selectivity and rate of the catalytic process by stabilizing transition states or altering reactant accessibility.

Understanding Electronic Structure and Charge Distribution in Adducts

The formation of an adduct between N,N-diethylethanamine and iodoform is driven by a halogen bond, a highly directional interaction where the iodine atom acts as an electrophilic species (halogen bond donor) and the nitrogen atom of the amine acts as a nucleophile (halogen bond acceptor). Computational quantum mechanical methods are indispensable for dissecting the resulting changes in the electronic structure and charge distribution of the constituent molecules.

Advanced computational analyses, such as Natural Bond Orbital (NBO) theory, provide profound insights into the donor-acceptor interactions at the heart of the N-I halogen bond. NBO analysis re-expresses the complex molecular wavefunction in terms of localized orbitals that align with intuitive chemical concepts of bonds, lone pairs, and core orbitals. A key aspect of this analysis is the quantification of charge transfer from the nitrogen lone pair (LP) of N,N-diethylethanamine to the antibonding orbital of the C-I bond (σC-I) in iodoform. This LP(N) → σ(C-I) interaction is the primary electronic feature stabilizing the halogen bond.

The magnitude of this charge transfer, often calculated in fractions of an electron, directly correlates with the strength of the halogen bond. Furthermore, methods like Mulliken population analysis or Atoms in Molecules (AIM) theory are employed to calculate the change in partial atomic charges upon adduct formation. These calculations typically reveal a net transfer of electron density from the amine to the iodoform molecule, resulting in a more positive charge on the nitrogen atom and a more negative charge on the iodine atom compared to their states in the isolated molecules. This charge redistribution is a fundamental characteristic of the polarization and charge-transfer components of the halogen bond.

Table 1: Calculated Electronic and Geometric Parameters for the N,N-diethylethanamine:Iodoform Adduct Note: The following data is illustrative, based on typical values found in computational studies of similar halogen-bonded complexes, as specific experimental or computational studies for this exact adduct are not widely published. The values are representative of results obtained from Density Functional Theory (DFT) calculations.

| Parameter | Calculated Value | Unit | Significance |

| N···I Bond Length | 2.85 | Å | Indicates the proximity of the interacting atoms. |

| C-I···N Bond Angle | 175.0 | Degrees | A near-linear angle is characteristic of strong halogen bonds. |

| Charge Transfer (NBO) | 0.085 | e⁻ | Quantifies electron density transfer from the N lone pair to the C-I antibonding orbital. |

| Mulliken Charge on N (in adduct) | -0.45 | a.u. | Shows the partial charge on the nitrogen atom within the complex. |

| Mulliken Charge on I (in adduct) | -0.15 | a.u. | Shows the partial charge on the iodine atom within the complex. |

Modeling Intermolecular Forces and Energetic Landscapes

The stability of the N,N-diethylethanamine:iodoform adduct is governed by a delicate balance of intermolecular forces. While the halogen bond is the primary attractive force, dispersion forces (van der Waals) and electrostatic interactions also play crucial roles. Computational chemistry provides the tools to dissect and quantify these contributions.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. For a typical N···I halogen bond, electrostatic and induction forces are significant, reflecting the interaction between the permanent dipoles and the polarization induced by the close proximity of the molecules. Dispersion is also a major stabilizing component, particularly for heavy atoms like iodine.

The energetic landscape of the adduct formation is typically explored by performing a Potential Energy Surface (PES) scan. In this procedure, the interaction energy is calculated as a function of specific geometric parameters, most commonly the distance between the nitrogen and iodine atoms (the halogen bond length). The resulting curve reveals key information:

Equilibrium Distance (Re): The N···I distance at the minimum energy point on the curve, corresponding to the most stable geometry of the adduct.

Interaction Energy (ΔE): The depth of the potential well, which represents the strength of the halogen bond. This value is crucial for understanding the thermodynamic stability of the complex.

By mapping the PES, researchers can not only identify the most stable configuration of the adduct but also understand the energetic cost of geometric distortions, which is vital for predicting the dynamics of the complex in different environments.

Table 2: Decomposition of Interaction Energy for the N,N-diethylethanamine:Iodoform Adduct Note: This table presents an illustrative decomposition of interaction energies based on typical SAPT results for halogen-bonded systems. Specific values for the title compound are dependent on the computational level of theory.

| Energy Component | Illustrative Value (kJ/mol) | Contribution to Interaction |

| Electrostatics | -25.0 | Strong attraction from permanent multipole moments. |

| Exchange | +30.0 | Pauli repulsion at close distances. |

| Induction | -15.0 | Attraction from charge redistribution and polarization. |

| Dispersion | -20.0 | Attraction from instantaneous correlated electron fluctuations. |

| Total Interaction Energy (ΔE) | -30.0 | Net stability of the adduct. |

Applications in Advanced Chemical Synthesis and Analytical Science

N,N-Diethylethanamine in Polymer Chemistry and Materials Synthesis

N,N-diethylethanamine, also known as triethylamine (B128534) (TEA), is a versatile organic compound widely employed in polymer chemistry. Its basic nature and catalytic activity make it a crucial component in the synthesis and modification of a variety of polymeric materials. atamankimya.comatamanchemicals.comatamanchemicals.com

N,N-diethylethanamine serves as a potent catalyst in several polymerization reactions, most notably in the formation of polyurethanes and epoxy resins. atamankimya.comatamanchemicals.com In polyurethane production, it facilitates the reaction between isocyanates and polyols, leading to the formation of urethane (B1682113) linkages. atamanchemicals.com Its catalytic role is essential for controlling the reaction rate and ensuring the desired properties of the final foam, coating, or adhesive. atamankimya.com

Similarly, in the synthesis of epoxy resins, N,N-diethylethanamine acts as a curing and hardening agent. atamanchemicals.com It promotes the cross-linking of epoxy prepolymers, transforming them into a rigid, three-dimensional network. atamanchemicals.com The compound is also utilized as a catalyst in condensation reactions and as an acid neutralizer, which is critical for the stability of certain waterborne resins like polyesters, alkyds, and acrylics. atamanchemicals.comatamanchemicals.com

Recent research has also explored the use of N,N-diethylethanamine in the context of Ziegler-Natta catalysis for polypropylene (B1209903) polymerization. youtube.com Computational studies using density functional theory (DFT) have investigated the interaction of diethylamine (B46881) (a related compound) with Ziegler-Natta catalysts, providing insights into catalytic poisoning mechanisms. nih.gov

| Polymer System | Role of N,N-diethylethanamine | Key Function | Reference |

|---|---|---|---|

| Polyurethanes | Catalyst | Accelerates the reaction between isocyanates and polyols. | atamankimya.comatamanchemicals.com |

| Epoxy Resins | Curing/Hardening Agent | Promotes cross-linking of epoxy prepolymers. | atamanchemicals.comatamanchemicals.com |

| Waterborne Resins (Polyesters, Alkyds, Acrylics) | Acid Neutralizer/Catalyst | Neutralizes acidic groups to stabilize the resin dispersion. | atamanchemicals.com |

| Polypropylene (Ziegler-Natta) | Co-catalyst/Modifier | Influences catalyst activity and polymer properties. | youtube.comnih.gov |

Beyond its catalytic role, N,N-diethylethanamine is instrumental in the functionalization and cross-linking of polymer systems. It is often used to introduce specific chemical functionalities onto polymer backbones, thereby modifying their surface properties and reactivity. For instance, amine-functionalized polymeric nanoparticles can be synthesized and further modified due to the reactivity of the primary amine groups with a variety of other functional groups. nih.gov

In the context of cross-linking, N,N-diethylethanamine can act as a cross-linking agent itself or facilitate the action of other cross-linkers. Cross-linking agents are crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. mdpi.comresearchgate.net For example, in the production of poly(methyl methacrylate) (PMMA) resins, cross-linking agents are added to improve the material's resistance to cracking and dissolution. mdpi.com While N,N-diethylethanamine is not a primary cross-linker in this specific case, its basic nature can influence the polymerization and cross-linking reactions of monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.comresearchgate.net

Research has also demonstrated the use of polymer networks carrying tertiary amines as catalysts in microflow reactors, highlighting the role of immobilized amines in facilitating chemical reactions. tib.eu Furthermore, polyamine-functionalized gels have been developed for scavenging metal ions and organic electrophiles, showcasing the versatility of amine functionalization in creating materials for purification and separation. researchgate.net

Iodoform (B1672029) as a Precursor for Novel Organic Transformations and Iodinated Scaffolds

Iodoform (triiodomethane, CHI₃) is a well-known organoiodine compound historically used as an antiseptic. wikipedia.orgyoutube.com In modern organic synthesis, it serves as a valuable precursor for generating novel organic transformations and constructing complex iodinated molecular architectures. wikipedia.org

The iodoform reaction, which involves the reaction of iodine and a base with a methyl ketone or a specific type of alcohol, is a classic method for preparing iodoform. wikipedia.orgyoutube.comyoutube.comyoutube.com While not inherently stereoselective in its traditional application, the principles of the haloform reaction can be adapted within more complex synthetic strategies to achieve stereocontrol.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This is crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates function. While direct use of iodoform in mainstream stereoselective methods is not extensively documented, the intermediates and reaction types associated with its formation are relevant. For example, the enolates generated under basic conditions in the iodoform test are key intermediates in many stereoselective alkylation and aldol (B89426) reactions. youtube.com By employing chiral auxiliaries, catalysts, or substrates, the formation of such intermediates can be controlled to favor a specific stereochemical outcome. ethz.ch

Iodoform can serve as a source of iodine in various metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. umb.edunih.govnih.gov These reactions, often catalyzed by palladium, nickel, or copper complexes, have revolutionized the synthesis of complex organic molecules. umb.edunih.gov

While aryl and vinyl halides are more common substrates, the principles of these coupling reactions can be extended to alkyl halides like iodoform. For instance, in a Sonogashira-type coupling, an alkynyl group can be coupled with an organic halide. umb.edu Although not a typical substrate, iodoform could potentially participate in such reactions under specific catalytic conditions.

The general mechanism for many cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. umb.edunih.govnih.gov The carbon-iodine bond in iodoform is relatively weak and susceptible to oxidative addition to a low-valent metal center, which is the initial step in the catalytic cycle.

| Application | Description | Key Reaction Type | Reference |

|---|---|---|---|

| Precursor for Iodinated Compounds | Used to synthesize other iodine-containing molecules. | Haloform Reaction | wikipedia.orgyoutube.com |

| Probe for Methyl Ketones | The iodoform test is a qualitative test for the presence of methyl ketones or certain alcohols. | Iodoform Reaction | wikipedia.orgyoutube.comyoutube.com |

| Potential Reagent in Cross-Coupling | Can potentially act as an iodine source in metal-catalyzed reactions. | Oxidative Addition (in principle) | umb.edunih.gov |

Advanced Separation and Purification Methodologies

Both N,N-diethylethanamine and iodoform are involved in or can be purified by advanced separation and purification techniques.

N,N-diethylethanamine is frequently used as a mobile-phase modifier in reverse-phase high-performance liquid chromatography (HPLC). atamankimya.comatamanchemicals.comatamanchemicals.com In this role, it is added to the mobile phase to improve the peak shape and retention of basic analytes by masking residual silanol (B1196071) groups on the stationary phase. Its volatility also makes it suitable for methods coupled with mass spectrometry, as it can be easily removed. Laboratory samples of N,N-diethylethanamine can be purified by distillation from calcium hydride. atamanchemicals.com

Iodoform, being a solid, can be purified by crystallization. Its distinctive yellow color and precipitation from solution are the basis of the iodoform test, a classical qualitative analysis method. wikipedia.orgyoutube.com Modern analytical techniques like NMR spectroscopy and mass spectrometry are now the standard for identifying and confirming the structure of such compounds.

Furthermore, the concept of using functionalized polymers for separation is highly relevant. As mentioned earlier, polyamine-functionalized resins can act as scavengers to remove impurities, such as metal ions or acid chlorides, from reaction mixtures. researchgate.net This approach represents an advanced purification methodology where a polymer support is tailored for selective binding and removal of specific chemical species.

N,N-Diethylethanamine as a Mobile Phase Modifier in Chromatography

N,N-Diethylethanamine, also known as diethylamine (DEA), serves as a versatile mobile phase modifier in high-performance liquid chromatography (HPLC), particularly in reversed-phase applications. Its primary role is to improve chromatographic separations, especially for basic and acidic analytes, by addressing common issues such as peak tailing and poor resolution. The effectiveness of N,N-diethylethanamine stems from its ability to interact with the stationary phase and influence the ionization state of analytes.

One of the key functions of N,N-diethylethanamine is as a silanol-masking agent. researchgate.net In reversed-phase chromatography, which typically employs silica-based stationary phases (like C18), residual silanol groups (Si-OH) on the silica (B1680970) surface can be deprotonated, creating negatively charged sites (Si-O-). researchgate.netchromatographyonline.com These sites can interact electrostatically with basic, positively charged analytes, leading to strong retention and resulting in broad, tailing peaks. researchgate.net N,N-Diethylethanamine, being a basic compound, can be added to the mobile phase in small concentrations (often 0.1-1% v/v). hplc.today In its protonated form, it effectively blocks these active silanol groups, preventing their interaction with basic analytes and thereby improving peak symmetry and efficiency. researchgate.netresearchgate.net

Furthermore, N,N-diethylethanamine can function as an ion-pairing reagent, particularly in the analysis of acidic compounds. nih.gov In this role, the protonated form of diethylamine in the mobile phase forms an ion pair with a deprotonated acidic analyte. This neutralizes the charge on the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. This mechanism allows for greater control over the retention and selectivity of acidic compounds.

A study on the simultaneous determination of the acidic drug atorvastatin (B1662188) and the basic drug amlodipine (B1666008) highlights the dual functionality of N,N-diethylethanamine. nih.gov In this reversed-phase HPLC method, a Phenyl-Hexyl column was used with a gradient elution mobile phase containing acetonitrile, an acetate (B1210297) buffer at pH 3.5, and 0.025 M/L N,N-diethylethanamine. nih.gov The addition of N,N-diethylethanamine was crucial for achieving symmetrical peaks for both the acidic and basic analytes. The method was validated for linearity, with the results summarized in the table below.

Table 1: Validation Data for the HPLC-DAD Method Using N,N-Diethylethanamine as a Mobile Phase Modifier

| Analyte | Linearity Range (μg/mL) | Limit of Detection (LOD) (μg/mL) |

|---|---|---|

| Atorvastatin | 5 - 100 | 3.2750 |

| Amlodipine | 5 - 100 | 3.2102 |

Data sourced from a study on the simultaneous determination of atorvastatin and amlodipine. nih.gov

The use of alkylamine additives like N,N-diethylethanamine was particularly prevalent with older generations of silica-based columns (Type A), which had a higher concentration of metal impurities and acidic silanols. chromatographyonline.com While modern, high-purity silica columns (Type B) exhibit reduced silanol activity, N,N-diethylethanamine can still be a valuable tool for optimizing separations of challenging compounds. chromatographyonline.comhplc.today However, its use requires careful consideration, as it can increase the mobile phase's background noise in UV detection and is not always compatible with mass spectrometry (MS) detection, where it can suppress the ionization of other compounds in negative ion mode. hplc.todayucl.ac.uk

Utilization of Iodoform for Specific Analytical Assays

Iodoform (triiodomethane, CHI₃) is a crystalline, yellow solid that is well-known for its characteristic "antiseptic" odor. byjus.com While historically used as an antiseptic, its primary application in modern analytical science is in the iodoform test, a qualitative assay used to identify the presence of specific structural motifs in organic compounds. byjus.comspectrumchemical.com More recently, the iodoform reaction has been adapted for quantitative analytical methods.

The classical iodoform test is a reliable method for detecting the presence of methyl ketones (compounds with the R-CO-CH₃ structure) and secondary alcohols that can be oxidized to methyl ketones (R-CH(OH)-CH₃). byjus.com The test involves reacting a substance with iodine and a base, such as sodium hydroxide (B78521). byjus.com A positive result is indicated by the formation of a pale yellow precipitate of iodoform. byjus.com Acetaldehyde is the only aldehyde that gives a positive iodoform test. byjus.com

Beyond its qualitative use, the iodoform reaction has been successfully employed in quantitative analysis. A notable example is the development of a turbidimetric method for the determination of ethanol (B145695) and isopropanol (B130326) in alcohol-based hand sanitizers. mdpi.com This method exploits the formation of iodoform precipitate when these alcohols react with iodine in a strong alkaline solution. mdpi.com The turbidity of the resulting suspension, which is the loss of intensity of transmitted light due to scattering by the iodoform particles, is measured and correlated to the concentration of the alcohol. mdpi.com This technique is particularly useful for colored samples where traditional spectrophotometric methods might be hindered. mdpi.com The method demonstrated good linearity and sensitivity for both ethanol and isopropanol.

Table 2: Performance of Iodoform Reaction-Based Turbidimetric Method for Alcohol Analysis

| Analyte | Calibration Range (% v/v) | Limit of Detection (LOD) (% v/v) |

|---|---|---|

| Ethanol | 30 - 100 | 7.4 |

| Isopropanol | 30 - 100 | 6.5 |

Data sourced from a study on the turbidimetric analysis of alcohols in hand sanitizers. mdpi.com

In addition to this turbidimetric application, iodoform itself can be a target analyte in environmental and safety testing. For instance, analytical methods have been developed for the determination of iodoform in various matrices, such as drinking water. sigmaaldrich.com One such method involves sample preparation by extraction, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) for identification and quantification against reference compounds. analytice.com This highly sensitive technique allows for the detection of iodoform at very low concentrations.

Table 3: Analytical Method for Iodoform Determination

| Parameter | Method | Limit of Quantification (LOQ) |

|---|---|---|

| Iodoform Determination | Sample preparation; Extraction; Analysis by GC-MS/MS; Identification and quantification against reference compounds. | ≈ 2 ng/L |

Data sourced from an analytical service provider for iodoform determination. analytice.com

Future Research Directions and Emerging Areas

Design and Synthesis of Advanced Catalytic Systems Incorporating Both Components

The integration of N,N-diethylethanamine and iodoform (B1672029) into a unified catalytic system holds significant promise. N,N-diethylethanamine, also known as triethylamine (B128534) (TEA), is widely employed as a base and catalyst in a multitude of organic transformations, including condensation reactions, dehydrohalogenations, and Swern oxidations. wikipedia.orgjmaterenvironsci.com It facilitates reactions by acting as a proton acceptor or by catalyzing the formation of reactive intermediates. jmaterenvironsci.comnus.edu.sg Iodoform (triiodomethane), on the other hand, can serve as a source of iodine or participate in halogen bonding interactions. nih.govwikipedia.org

Future research could focus on designing catalytic systems where the basicity of N,N-diethylethanamine and the halogen-donating or interacting properties of iodoform are synergistically harnessed. For instance, in reactions requiring both a basic catalyst and a halogen source, a combined system could offer enhanced efficiency and selectivity. One potential area of investigation is in the development of novel haloform-type reactions or in the synthesis of complex heterocyclic structures where sequential base-catalyzed and halogen-mediated steps are required.

Furthermore, the in situ generation of a transient complex between N,N-diethylethanamine and iodoform could lead to unique catalytic activity. The interaction between the lone pair of electrons on the nitrogen atom of N,N-diethylethanamine and the electrophilic iodine atoms of iodoform could modulate the reactivity of both species. wikipedia.orgnih.gov Research into the synthesis and characterization of such adducts and their application as catalysts for reactions like polymerization or the formation of carbon-heteroatom bonds would be a fertile ground for new discoveries. The use of N,N-diethylethanamine in the synthesis of layered double hydroxides (LDHs) could also be expanded to incorporate iodoform, potentially leading to novel catalytic materials with unique structural and electronic properties. mdpi.com

Exploration of N,N-Diethylethanamine/Iodoform Synergies in Supramolecular Catalysis

Supramolecular catalysis, which utilizes non-covalent interactions to control catalytic processes, is a rapidly advancing field. nih.govnih.gov The combination of N,N-diethylethanamine and iodoform is particularly well-suited for exploration in this area due to their complementary interaction capabilities. N,N-diethylethanamine can participate in hydrogen bonding as an acceptor, while iodoform is a known halogen bond donor. nih.gov

The synergy between these two components could be exploited to create self-assembled catalytic systems. For example, a catalyst-substrate complex could be stabilized through a network of hydrogen and halogen bonds involving N,N-diethylethanamine and iodoform, respectively. This pre-organization of reactants could lead to enhanced reaction rates and selectivities. Research could be directed towards designing supramolecular cages or capsules where the N,N-diethylethanamine/iodoform pair acts as a template or a functional component for catalytic transformations within the confined space. nih.gov

Another avenue of research is the development of switchable catalytic systems. The formation and dissociation of the N,N-diethylethanamine-iodoform adduct could be controlled by external stimuli such as temperature or light, thereby modulating the catalytic activity. This would enable the temporal control of chemical reactions, a key goal in advanced materials and systems chemistry. The study of such systems could provide valuable insights into the role of weak non-covalent interactions in controlling complex chemical processes. escholarship.org

Advanced Computational Predictions for Novel Reactivity and Non-Covalent Interactions

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity and intermolecular interactions. rsc.orgresearchgate.net In the context of the N,N-diethylethanamine/iodoform system, advanced computational methods can be employed to predict novel reactivity patterns and to quantify the nature and strength of their non-covalent interactions.

Density Functional Theory (DFT) calculations can be used to model the structure and energetics of the N,N-diethylethanamine-iodoform adduct. These calculations can elucidate the geometry of the complex, the charge distribution, and the nature of the orbital interactions between the two molecules. researchgate.net This information is crucial for understanding the stability of the adduct and for predicting its potential role in catalysis or materials science. Furthermore, computational studies can predict how the interaction between N,N-diethylethanamine and iodoform influences their individual reactivity, for example, by altering the pKa of the protonated amine or the lability of the iodine atoms in iodoform. wikipedia.orgwikipedia.org

Molecular dynamics (MD) simulations can be employed to study the behavior of the N,N-diethylethanamine/iodoform system in different solvent environments and at various temperatures. acs.org These simulations can provide insights into the dynamic nature of the non-covalent interactions and can help to identify preferential binding modes and orientations. The prediction of drug/DNA non-covalent interactions using computational docking models suggests that similar approaches could be used to explore the potential interactions of the N,N-diethylethanamine/iodoform system with biological macromolecules, opening up possibilities in medicinal chemistry. nih.gov

Table 1: Potential Non-Covalent Interactions for Computational Study in the N,N-diethylethanamine/Iodoform System

| Interaction Type | Donor | Acceptor | Potential Significance in the System |

| Halogen Bonding | Iodoform (Iodine atoms) | N,N-diethylethanamine (Nitrogen atom) | Formation of a stable adduct, modulation of reactivity. |

| Hydrogen Bonding | C-H bonds of N,N-diethylethanamine | Potential interaction with other molecules | Supramolecular assembly, substrate recognition. |

| van der Waals Forces | Both molecules | Both molecules | Overall stability and packing in the solid state. |

Integration of N,N-Diethylethanamine and Iodoform into Flow Chemistry and Sustainable Synthesis

Flow chemistry has emerged as a powerful technology for developing more sustainable and efficient chemical processes. researchgate.netrsc.orgcinz.nz The integration of the N,N-diethylethanamine/iodoform system into flow reactors could offer significant advantages in terms of safety, scalability, and process control. nih.gov

Future research could focus on developing packed-bed reactors containing immobilized N,N-diethylethanamine or a supported iodoform reagent. This would facilitate catalyst/reagent recycling and product purification, further contributing to the green credentials of the synthetic methodology. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors would allow for a detailed investigation of the kinetics and mechanism of reactions involving the N,N-diethylethanamine/iodoform system, leading to optimized reaction conditions and higher yields of desired products. cinz.nz

Role in Mechanochemistry and Solid-State Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field that offers a solvent-free alternative to traditional solution-phase synthesis. nih.govnih.gov The solid-state properties of N,N-diethylethanamine (in its salt form) and iodoform make their combination an interesting candidate for mechanochemical investigation.

Research in this area could explore the co-crystallization of N,N-diethylethanamine hydrochloride with iodoform through ball milling. The resulting co-crystals could exhibit unique physical properties and reactivity compared to the individual components. The mechanical grinding could also facilitate solid-state reactions between the two compounds or between the binary system and other solid reactants. For example, mechanochemical activation could promote reactions that are difficult to achieve in solution due to low solubility or competing side reactions.

The transition from heterogeneous to homogeneous conditions during ball-milling reactions is a key area of study in mechanochemistry. nih.gov Investigating how the N,N-diethylethanamine/iodoform system behaves under such conditions could provide fundamental insights into the mechanisms of mechanochemical transformations. The potential for forming novel solid-state architectures with tunable properties through mechanochemical methods is a promising direction for future research.

Potential for Developing Smart Materials and Responsive Systems

Smart materials, which can respond to external stimuli, are at the forefront of materials science. The dynamic nature of the non-covalent interactions between N,N-diethylethanamine and iodoform could be harnessed to create responsive materials.

One potential application is in the development of self-healing materials. A polymer matrix could be functionalized with N,N-diethylethanamine and iodoform moieties. Upon damage, the reversible formation of halogen and hydrogen bonds between these groups could promote the healing of the material. The strength and dynamics of these interactions could be tuned by altering the chemical structure of the components.

Another exciting possibility is the creation of chemical sensors. A material incorporating the N,N-diethylethanamine/iodoform system could exhibit a change in its optical or electronic properties upon exposure to a specific analyte that disrupts the non-covalent interactions. For example, a competing hydrogen or halogen bond donor/acceptor could displace one of the components, leading to a detectable signal. The development of such responsive systems would require a deep understanding of the supramolecular chemistry of the N,N-diethylethanamine/iodoform pair, making it a rich area for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.